Sofosbuvir Impurity (GS-566500)-13C-d3 Sofosbuvir Impurity (GS-566500)-13C-d3 P839645-13CD3 is a labelled metabolite of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate and is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C.
An isotope labelled impurity of Sofosbuvir. Sofosbuvir is a NS5B inhibtor used for the treatment of hepatitis C. It is only recommended with some combination of ribavirin, peginterferon-alfa, simeprevir, ledipasvir or daclatasvir.
Brand Name: Vulcanchem
CAS No.: 1256490-46-6
VCID: VC0196701
InChI:
SMILES:
Molecular Formula: [13C]C12H16FN3O9PD3
Molecular Weight: 415.29

Sofosbuvir Impurity (GS-566500)-13C-d3

CAS No.: 1256490-46-6

Cat. No.: VC0196701

Molecular Formula: [13C]C12H16FN3O9PD3

Molecular Weight: 415.29

Purity: > 95%

* For research use only. Not for human or veterinary use.

Sofosbuvir Impurity (GS-566500)-13C-d3 - 1256490-46-6

CAS No. 1256490-46-6
Molecular Formula [13C]C12H16FN3O9PD3
Molecular Weight 415.29

Chemical Identity and Structural Characterization

Nomenclature and Identification

Sofosbuvir Impurity (GS-566500)-13C-d3, also referred to as PSI 352707-13C,D3 in scientific literature, is an isotopically labeled version of a key metabolite of Sofosbuvir. This compound represents a structurally modified variant of the GS-566500 metabolite, incorporating stable isotope labeling that makes it valuable for analytical applications.

The compound is uniquely identified through the following parameters:

ParameterValue
CAS Registry Number1256490-46-6
Chemical IdentifierP839645-13CD3
Molecular Formula[13C]C12H16FN3O9PD3
Molecular Weight415.29 g/mol
Structural CharacteristicIsotopically labeled metabolite
Standard Purity> 95%

Relationship to Sofosbuvir and Metabolic Significance

Origin in Sofosbuvir Metabolism

Sofosbuvir Impurity (GS-566500)-13C-d3 is a labeled version of GS-566500, which is a key metabolite in the metabolic pathway of Sofosbuvir (PSI-7977). Sofosbuvir functions as a prodrug that undergoes metabolic transformation to yield the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate. This metabolic pathway is crucial for understanding the pharmacokinetics and pharmacodynamics of Sofosbuvir-based treatments.

The metabolite GS-566500 represents an intermediate in this metabolic cascade, and its isotopically labeled counterpart provides researchers with a valuable tool for tracking these metabolic transformations in analytical studies.

Pharmacological Context

Sofosbuvir serves as a NS5B inhibitor primarily used in combination therapies for treating hepatitis C infections. The drug is typically recommended alongside other antiviral agents including ribavirin, peginterferon-alfa, simeprevir, ledipasvir, or daclatasvir. Understanding the metabolism of Sofosbuvir, including the formation of metabolites like GS-566500, is essential for evaluating the drug's efficacy, safety profile, and potential drug interactions.

The parent compound Sofosbuvir demonstrates distinct pharmacokinetic properties, including:

  • Approximately 61-65% binding to human plasma proteins, with binding independent of drug concentration within the range of 1-20 μg/mL

  • Peak plasma concentration attained approximately 0.5-2 hours post-dose

  • Renal clearance serving as the primary elimination pathway, with approximately 80% of the dose recovered in urine, predominantly as the GS-331007 metabolite

Comparative Analysis with Related Compounds

Relationship to Unlabeled GS-566500

The unlabeled counterpart, GS-566500 (also known as O-Desisopropyl O-Desphenyl Sofosbuvir or PSI 352707), provides an important reference point for understanding the properties and applications of the isotopically labeled compound . Both share similar chemical properties but differ in their isotopic composition and consequently their mass spectrometric behavior.

PropertyGS-566500GS-566500-13C-d3
CAS Number1233335-78-81256490-46-6
Molecular FormulaC13H19FN3O9P[13C]C12H16FN3O9PD3
Molecular Weight411.28 g/mol415.29 g/mol
Primary ApplicationMetabolite identificationInternal standard for analytical methods

Other Related Isotopically Labeled Derivatives

Several other isotopically labeled derivatives of Sofosbuvir and its metabolites exist, each serving specific analytical purposes:

  • GS331007 Sofosbuvir metabolite 13CD3 (CAS: 1256490-42-2) - Another labeled metabolite used in pharmacokinetic studies

  • Sofosbuvir D6 - Deuterated version of the parent compound

These compounds collectively form a toolkit for comprehensive analysis of Sofosbuvir metabolism and pharmacokinetics, enabling researchers to track the transformation of the drug through its various metabolic pathways.

Research and Analytical Methodologies

Mass Spectrometric Applications

The primary analytical value of Sofosbuvir Impurity (GS-566500)-13C-d3 lies in its application as an internal standard for liquid chromatography-mass spectrometry (LC-MS) methods. The isotopic labeling creates a mass shift that allows the compound to be distinguished from the corresponding unlabeled metabolite while exhibiting nearly identical chromatographic behavior.

This property enables several important analytical capabilities:

  • Accurate quantification of GS-566500 in complex biological matrices

  • Compensation for matrix effects and variations in extraction efficiency

  • Improved precision in pharmacokinetic studies tracking Sofosbuvir metabolism

  • Enhanced sensitivity and specificity in metabolite detection

Pharmacokinetic Study Design

In clinical pharmacokinetic studies evaluating Sofosbuvir, the metabolism to GS-566500 and ultimately to GS-331007 represents a critical pathway requiring careful monitoring. During such studies, blood samples are typically collected at specific time points to capture the complete pharmacokinetic profile:

  • Pre-administration baseline samples

  • Multiple samples during the absorption and distribution phases (0.25 to 4 hours post-dose)

  • Samples during the elimination phase (6 to 72 hours post-dose)

The isotopically labeled GS-566500-13C-d3 would serve as an ideal internal standard for such analyses, enabling accurate quantification of the unlabeled metabolite throughout the sampling timeline.

Regulatory and Quality Control Considerations

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